molecular formula C20H23ClN4O4 B2895392 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251682-55-9

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2895392
CAS No.: 1251682-55-9
M. Wt: 418.88
InChI Key: PABFYFLCWMQDJG-UHFFFAOYSA-N
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Description

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a cyclopentyl group, and a chloro-methoxyphenyl moiety.

Scientific Research Applications

1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with cyclopentanone and urea under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclopentyl-2-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4/c1-12-22-10-15(19(27)23-14-5-3-4-6-14)20(28)25(12)11-18(26)24-16-9-13(21)7-8-17(16)29-2/h7-10,14H,3-6,11H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABFYFLCWMQDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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